5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound with a unique chemical structure that combines the features of both pyrazole and triazole derivatives. This type of compound is often investigated for its potential pharmacological properties, particularly in medicinal chemistry, due to the known biological activities of similar molecular frameworks.
Properties
IUPAC Name |
5-[[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O3/c1-21-12(11(6-18-21)14(24)25)13(23)19-15-17-8-22(20-15)7-9-2-4-10(16)5-3-9/h2-6,8H,7H2,1H3,(H,24,25)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOJMIDHFIODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, chemists often start with the core structures of 1H-pyrazole and 1H-1,2,4-triazole. The process typically involves multi-step synthetic routes:
Step 1: : Synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole by reacting 4-chlorobenzyl chloride with 1H-1,2,4-triazole.
Step 2: : Formation of the amide bond by reacting 1-(4-chlorobenzyl)-1H-1,2,4-triazole with a suitable acyl chloride or anhydride to introduce the aminocarbonyl group.
Step 3: : Coupling with 1-methyl-1H-pyrazole-4-carboxylic acid through an amide bond formation using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: For industrial production, optimizing reaction conditions for scale-up is essential. This includes selecting solvents, adjusting temperatures, and using catalysts that enhance yield and purity. Often, continuous flow synthesis methods are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : This can involve converting the methyl group to a carboxyl group under strong oxidative conditions.
Reduction: : Possible reduction of the carbonyl group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution at the chlorine atom in the benzyl ring using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether solvent.
Substitution: : Sodium azide (NaN₃) for azide substitution, under reflux conditions in a polar solvent.
Major Products Formed
Oxidation: : Conversion to carboxylic acid derivatives.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Formation of new substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has vast potential in scientific research due to its diverse bioactivity:
Chemistry: : Used as a building block for synthesizing more complex molecules with potential bioactivity.
Biology: : Investigated for its ability to interact with biological targets such as enzymes and receptors.
Medicine: : Studied for potential therapeutic effects, particularly in the treatment of infections, cancer, and inflammatory conditions.
Industry: : Utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Mechanism: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or cellular receptors. The presence of the triazole and pyrazole rings often contributes to binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: : Can inhibit specific enzymes by binding to their active sites, thus blocking their activity.
Pathways: : Modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison
5-(4-chlorophenyl)-1,2,4-triazole-3-carboxamide: : Lacks the pyrazole ring, which may result in different biological activity and target specificity.
1-methyl-1H-pyrazole-4-carboxamide: : Contains the pyrazole ring but not the triazole moiety, altering its chemical behavior and biological applications.
Uniqueness
Combination of pyrazole and triazole rings: : Provides a unique scaffold for interaction with diverse biological targets.
Functional groups: : The presence of chlorobenzyl and carboxylic acid groups enhances its versatility in chemical reactions and potential biological activities.
Similar Compounds
1H-1,2,4-triazole-3-carboxylic acid derivatives
1H-pyrazole-4-carboxylic acid derivatives
And there you have it—a deep dive into the fascinating compound 5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Hope you find this useful!
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
